Cas no 28937-10-2 (7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione)

7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a benzyl-substituted triazaspiro framework. Its unique structure imparts rigidity and stereochemical stability, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both amide and spirocyclic moieties enhances its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. The benzyl group offers additional versatility for further functionalization. This compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in research applications. Its stability under standard laboratory conditions makes it suitable for diverse synthetic pathways.
7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione structure
28937-10-2 structure
Product Name:7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione
CAS No:28937-10-2
MF:C14H17N3O2
MW:259.303683042526
CID:2125656
Update Time:2025-06-07

7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 7-benzyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione
    • 7-benzyl-1,3,7-triazaspiro-[4,5]-decane-2,4-dione
    • 7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
    • NE24200
    • Z234894143
    • 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione
    • Inchi: 1S/C14H17N3O2/c18-12-14(16-13(19)15-12)7-4-8-17(10-14)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,15,16,18,19)
    • InChI Key: CRGSUMHEXUMJFZ-UHFFFAOYSA-N
    • SMILES: O=C1C2(CN(CC3C=CC=CC=3)CCC2)NC(N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Topological Polar Surface Area: 61.4

7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B704968-25mg
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2
25mg
$ 70.00 2022-06-06
TRC
B704968-50mg
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2
50mg
$ 95.00 2022-06-06
TRC
B704968-250mg
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2
250mg
$ 365.00 2022-06-06
Enamine
EN300-55451-0.05g
7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2 95%
0.05g
$88.0 2023-02-10
Enamine
EN300-55451-0.1g
7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2 95%
0.1g
$132.0 2023-02-10
Enamine
EN300-55451-0.25g
7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2 95%
0.25g
$188.0 2023-02-10
Enamine
EN300-55451-0.5g
7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2 95%
0.5g
$353.0 2023-02-10
Enamine
EN300-55451-1.0g
7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2 95%
1.0g
$470.0 2023-02-10
Enamine
EN300-55451-2.5g
7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
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$923.0 2023-02-10
Enamine
EN300-55451-5.0g
7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
28937-10-2 95%
5.0g
$1364.0 2023-02-10

Additional information on 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione

Professional Introduction to Compound with CAS No. 28937-10-2 and Product Name: 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione

The compound with the CAS number 28937-10-2 and the product name 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione represents a fascinating molecule in the realm of chemical and pharmaceutical research. This tricyclic scaffold, characterized by its unique spirocyclic structure and triazole ring system, has garnered significant attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a benzyl group at the 7-position and the spirocyclic connection between decane rings contribute to its distinct chemical properties, making it a valuable candidate for further exploration.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in the development of novel therapeutic agents. The triazole moiety, known for its stability and bioactivity, has been extensively incorporated into drug molecules targeting various diseases. The spirocyclic structure of this compound adds an additional layer of complexity, influencing its pharmacokinetic behavior and interactions with biological targets. This combination of features makes 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its potential role in the development of antimicrobial agents. The triazole ring is well-known for its activity against a wide range of bacterial and fungal pathogens. Additionally, the spirocyclic core can enhance binding affinity by creating steric constraints that improve receptor interactions. Recent studies have shown that such structural motifs are effective in designing molecules with improved efficacy and reduced side effects. The benzyl group at the 7-position may also contribute to metabolic stability, which is crucial for drug candidates intended for clinical use.

The synthesis of 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The spirocyclic connection between the decane rings is particularly challenging to achieve due to its strained geometry. However, advances in synthetic methodologies have made it possible to construct such complex scaffolds with increasing efficiency. Techniques such as transition metal-catalyzed reactions and organometallic chemistry have been instrumental in facilitating these transformations.

From a computational chemistry perspective, understanding the electronic properties of this compound is essential for predicting its biological activity. Density Functional Theory (DFT) calculations have been employed to study the electronic structure and optimize molecular geometries. These studies have revealed that the presence of the triazole ring influences the electron distribution across the molecule, which can be leveraged to modulate reactivity and binding interactions. Such insights are invaluable for designing derivatives with enhanced pharmacological properties.

The potential applications of 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione extend beyond antimicrobial agents. Its unique structural features make it a suitable candidate for further exploration in other therapeutic areas, including anti-inflammatory and anticancer research. The spirocyclic core can serve as a scaffold for designing molecules that interact with specific biological targets by optimizing steric and electronic properties. Additionally, the triazole ring can be functionalized to introduce additional bioactive moieties.

In conclusion, 7-Benzyl-1,3,7-triazaspiro4.5decane-2,4-dione represents a structurally complex and biochemically interesting molecule with significant potential in pharmaceutical research. Its unique combination of a triazole ring and spirocyclic structure makes it a valuable candidate for further investigation into novel therapeutic agents. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this one will play an increasingly important role in drug discovery efforts worldwide.

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